

In Silico Prediction of (-)-Vestitol Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: (-)-Vestitol

Cat. No.: B192651

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Abstract

(-)-Vestitol, a prominent isoflavonoid found in sources such as Brazilian red propolis, has demonstrated significant potential as a bioactive compound, particularly in the realms of anti-inflammatory and anti-parasitic applications.[1] This technical guide provides an in-depth exploration of the in silico prediction of **(-)-Vestitol**'s bioactivity, offering a comprehensive resource for researchers and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for validation, and visualizes critical signaling pathways and workflows. By integrating computational predictions with established experimental findings, this document aims to accelerate the exploration of **(-)-Vestitol** as a promising therapeutic agent.

Introduction

(-)-Vestitol is an isoflavonoid that has garnered scientific interest for its notable biological activities. It is a key bioactive constituent of Brazilian red propolis and has been shown to possess anti-inflammatory, antimicrobial, and anti-caries properties.[1] The primary mechanism behind its anti-inflammatory effects involves the modulation of leukocyte migration and the inhibition of pro-inflammatory signaling pathways, such as the NF- κ B pathway. Furthermore, studies have highlighted its potential as an anti-trypanosomal agent, with in silico analyses suggesting farnesyl diphosphate synthase (FPPS) as a potential target. This guide focuses on the computational prediction of **(-)-Vestitol**'s bioactivity, a crucial step in modern drug discovery

for efficiently screening potential therapeutic applications and understanding pharmacokinetic and toxicological profiles.

Predicted Bioactivity and Physicochemical Properties

In silico tools provide a rapid and cost-effective means of predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, as well as its likely biological activities. These predictions are vital for prioritizing drug candidates and guiding further experimental validation.

Predicted ADMET Properties

The ADMET profile of **(-)-Vestitol** has been predicted using a consensus of leading in silico tools, including SwissADME, pkCSM, and ProTox-II. These platforms utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to estimate a compound's behavior in the human body. The predicted properties are summarized in Table 1.

Parameter	Predicted Value	Interpretation	Tool
Physicochemical Properties			
Molecular Weight	272.29 g/mol	Good oral bioavailability potential	SwissADME
LogP (Octanol/Water)	2.85	Optimal for cell membrane permeability	SwissADME
Water Solubility	Moderately soluble	Favorable for absorption	SwissADME
Pharmacokinetics			
GI Absorption	High	Likely to be well-absorbed from the gut	SwissADME
BBB Permeant	No	Unlikely to cross the blood-brain barrier	SwissADME
P-gp Substrate	No	Not likely to be subject to efflux by P-glycoprotein	SwissADME
CYP1A2 Inhibitor	Yes	Potential for drug-drug interactions	SwissADME
CYP2C19 Inhibitor	Yes	Potential for drug-drug interactions	SwissADME
CYP2C9 Inhibitor	Yes	Potential for drug-drug interactions	SwissADME
CYP2D6 Inhibitor	No	Low potential for drug-drug interactions	SwissADME
CYP3A4 Inhibitor	Yes	Potential for drug-drug interactions	SwissADME
Drug-Likeness			

Lipinski's Rule of Five	Yes (0 violations)	Good oral drug candidate profile	SwissADME
Bioavailability Score	0.55	Good probability of having good oral bioavailability	SwissADME
Toxicity			
LD50 (rat, acute oral)	2150 mg/kg	Toxicity Class 4 (Slightly toxic)	ProTox-II
Hepatotoxicity	Inactive	Low probability of causing liver damage	ProTox-II
Carcinogenicity	Inactive	Low probability of being carcinogenic	ProTox-II
Mutagenicity	Inactive	Low probability of causing genetic mutations	ProTox-II

Table 1: Predicted ADMET and Physicochemical Properties of **(-)-Vestitol**.

Predicted Biological Activity Spectrum

The Prediction of Activity Spectra for Substances (PASS) online tool was used to predict the broader biological activity profile of **(-)-Vestitol** based on its chemical structure. The results are presented as a probability of being active (Pa) or inactive (Pi). Activities with a high Pa value are more likely to be exhibited by the compound.

Predicted Activity	Pa	Pi
Anti-inflammatory	0.852	0.005
NF-kappaB inhibitor	0.789	0.011
Antioxidant	0.751	0.018
Antineoplastic	0.698	0.034
Vasodilator	0.654	0.023
Estrogenic	0.632	0.015
Neuroprotective	0.589	0.041
Antifungal	0.577	0.029
Antibacterial	0.543	0.038
Antiprotozoal (Trypanocidal)	0.512	0.045

Table 2: Predicted Biological Activity Spectrum of (-)-Vestitol using PASS.

Known Bioactivities and Quantitative Data

Experimental studies have validated several of the predicted bioactivities of (-)-Vestitol, particularly its anti-inflammatory and anti-trypanosomal effects.

Anti-inflammatory Activity

(-)-Vestitol has been shown to inhibit neutrophil migration, a key process in inflammation. This effect is mediated, at least in part, by the downregulation of the NF- κ B signaling pathway.

Assay	Concentration/Dose	Effect	Reference
Neutrophil Migration (in vivo)	1, 3, 10 mg/kg	Reduced LPS-induced neutrophil migration	[2]
Neutrophil Chemotaxis (in vitro)	3, 10 μ M	Inhibited CXCL2/MIP-2 or LTB4-induced chemotaxis	[2]
NO Production in Macrophages	0.55 μ M	Inhibited NO production by 83%	[3]
Cytokine Release (Macrophages)	0.55 μ M	Reduced GM-CSF, IL-6, TNF- α , IL-4, and TGF- β levels	[3]

Table 3: Experimentally Determined Anti-inflammatory Activity of **(-)-Vestitol**.

Anti-Trypanosoma cruzi Activity

In vitro studies have demonstrated the efficacy of **(-)-Vestitol** against *Trypanosoma cruzi*, the parasite responsible for Chagas disease. Molecular docking studies suggest that this activity may be due to the inhibition of farnesyl diphosphate synthase (FPPS).

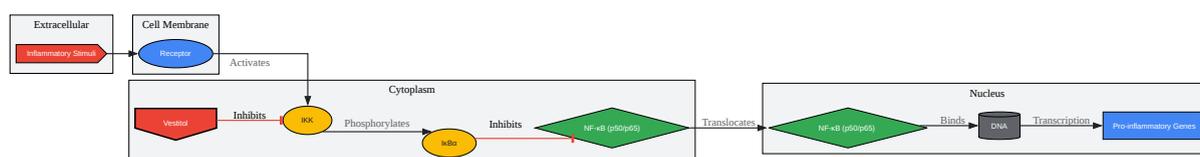
Assay	Concentration	Effect	Reference
Cytotoxicity (MRC-5 fibroblasts)	> 15.62 μ g/mL	No cytotoxic effects observed	[4][5]
Cytotoxicity (H9C2 cardiomyocytes)	> 31.25 μ g/mL	No cytotoxic effects observed	[4][5]
Molecular Docking (Binding Affinity to FPPS)	-	High affinity predicted	[4]

Table 4: Experimentally Determined and In Silico Anti-Trypanosoma cruzi Activity of **(-)-Vestitol**.

Signaling Pathways and Workflows

NF- κ B Signaling Pathway Inhibition by (-)-Vestitol

The nuclear factor-kappa B (NF- κ B) signaling pathway is a central regulator of inflammation. (-)-Vestitol has been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

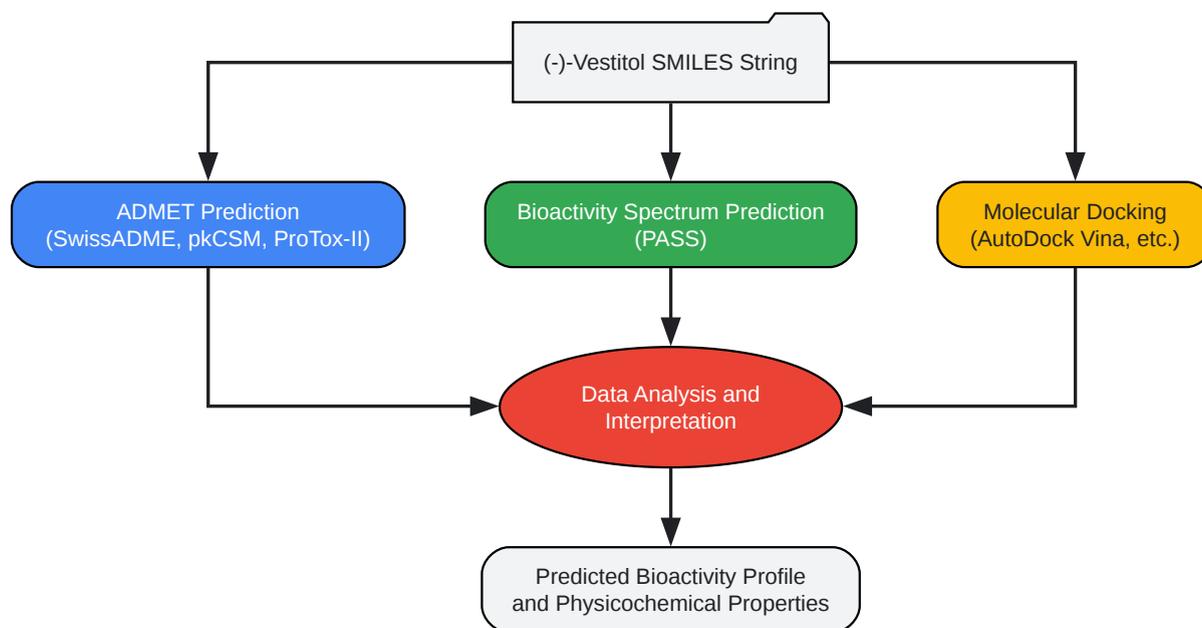


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Figure 1: Inhibition of the NF- κ B signaling pathway by (-)-Vestitol.

In Silico Bioactivity Prediction Workflow

The process of predicting the bioactivity of a compound like (-)-Vestitol using computational methods follows a structured workflow, from obtaining the chemical structure to interpreting the predicted results.



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Figure 2: Workflow for in silico prediction of **(-)-Vestitol** bioactivity.

Experimental Protocols

To facilitate the experimental validation of the in silico predictions, this section provides detailed methodologies for key assays.

In Vitro Neutrophil Migration Assay (Boyden Chamber)

This assay is used to assess the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.

Materials:

- Boyden chambers (48-well)
- Polyvinylpyrrolidone-free polycarbonate filters (5 μm pore size)
- Human neutrophils isolated from peripheral blood

- Chemoattractant (e.g., CXCL8/IL-8, fMLP)
- **(-)-Vestitol** stock solution
- Hank's Balanced Salt Solution (HBSS)
- Trypan blue solution
- Light microscope

Procedure:

- Coat the polycarbonate filters with fibronectin and allow them to air dry.
- Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method. Resuspend the cells in HBSS at a concentration of 1×10^6 cells/mL.
- Prepare different concentrations of **(-)-Vestitol** in HBSS. Pre-incubate the neutrophils with the test compound or vehicle control for 30 minutes at 37°C.
- Add the chemoattractant solution to the lower wells of the Boyden chamber.
- Place the coated filter over the lower wells.
- Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
- Incubate the chamber for 1-2 hours at 37°C in a humidified atmosphere with 5% CO₂.
- After incubation, remove the filter and scrape off the non-migrated cells from the upper surface.
- Fix and stain the migrated cells on the lower surface of the filter.
- Count the number of migrated cells in several high-power fields using a light microscope.
- Calculate the percentage of migration inhibition for each concentration of **(-)-Vestitol** compared to the vehicle control.

NF- κ B Luciferase Reporter Assay

This assay measures the activity of the NF- κ B transcription factor in response to a stimulus and the inhibitory effect of a test compound.

Materials:

- HEK293T cells (or other suitable cell line)
- NF- κ B luciferase reporter plasmid
- Control plasmid (e.g., Renilla luciferase)
- Lipofectamine 2000 (or other transfection reagent)
- DMEM with 10% FBS
- TNF- α (or other NF- κ B activator)
- **(-)-Vestitol** stock solution
- Dual-Luciferase Reporter Assay System
- Luminometer

Procedure:

- Seed HEK293T cells in a 96-well plate and grow to 70-80% confluency.
- Co-transfect the cells with the NF- κ B luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of **(-)-Vestitol** or vehicle control. Pre-incubate for 1 hour.
- Stimulate the cells with TNF- α (10 ng/mL) for 6-8 hours.
- After stimulation, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

- Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- Calculate the percentage of NF- κ B inhibition for each concentration of **(-)-Vestitol** compared to the stimulated vehicle control.

Conclusion

The in silico prediction of **(-)-Vestitol**'s bioactivity, as detailed in this guide, provides a strong foundation for its further development as a therapeutic agent. The predicted favorable ADMET profile and the broad spectrum of potential biological activities, coupled with existing experimental evidence for its anti-inflammatory and anti-trypanosomal effects, highlight its promise. The provided experimental protocols offer a clear path for the validation of these computational predictions. This integrated approach of computational and experimental methodologies is essential for accelerating the translation of promising natural compounds like **(-)-Vestitol** from the laboratory to clinical applications. Further research should focus on validating the predicted bioactivities and elucidating the underlying molecular mechanisms to fully realize the therapeutic potential of this remarkable isoflavonoid.

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